molecular formula C26H28ClN3O4S B296912 N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide

N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide

Cat. No. B296912
M. Wt: 514 g/mol
InChI Key: JONGQIKIBBGNRN-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential applications in research.

Scientific Research Applications

N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of the proteasome, a cellular complex that plays a crucial role in protein degradation. This inhibition can lead to the accumulation of misfolded and damaged proteins, which can trigger cell death. Therefore, N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide has been used as a tool to study the role of the proteasome in various cellular processes, including cell cycle regulation, apoptosis, and protein quality control.

Mechanism of Action

N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide inhibits the activity of the proteasome by binding to its catalytic subunits. This binding interferes with the normal function of the proteasome, leading to the accumulation of misfolded and damaged proteins. This, in turn, triggers a cascade of cellular events that ultimately leads to cell death.
Biochemical and physiological effects:
N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide has been shown to have a significant impact on cellular processes. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in cellular processes. Additionally, it has been shown to have low toxicity in vitro, making it a safe compound to use in lab experiments. However, N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.

Future Directions

There are several future directions for the study of N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide. One potential direction is the development of more potent and selective proteasome inhibitors based on the structure of N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide. Another potential direction is the study of the role of the proteasome in various diseases, including cancer and inflammatory diseases. Additionally, the development of new drug delivery systems for N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide could improve its solubility and stability, making it more effective for lab experiments and potential clinical applications.
Conclusion:
N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide is a valuable compound for scientific research due to its potential applications in the study of the proteasome and its impact on cellular processes. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide could lead to the development of new treatments for various diseases and a better understanding of cellular processes.

Synthesis Methods

N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide can be synthesized using a multistep process. The first step involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with aniline to form 3-chloro-4-methylbenzenesulfonanilide. This compound is then reacted with N-(sec-butyl) anthranilic acid to form N-(sec-butyl)-2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzamide.

properties

Molecular Formula

C26H28ClN3O4S

Molecular Weight

514 g/mol

IUPAC Name

N-butan-2-yl-2-[[2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzamide

InChI

InChI=1S/C26H28ClN3O4S/c1-4-19(3)28-26(32)23-10-5-6-11-24(23)29-25(31)17-30(21-9-7-8-20(27)16-21)35(33,34)22-14-12-18(2)13-15-22/h5-16,19H,4,17H2,1-3H3,(H,28,32)(H,29,31)

InChI Key

JONGQIKIBBGNRN-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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